2-Propynyl-D-proline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

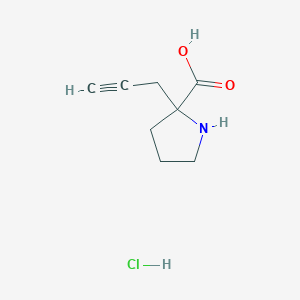

2-Propynyl-D-proline hydrochloride is a chemical compound that has been attracting attention in the scientific community due to its unique properties and potential applications. It is an alkynyl amino acid with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 .

Molecular Structure Analysis

The InChI string for 2-Propynyl-D-proline hydrochloride is InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m1./s1 . The canonical SMILES string is C#CCC1(CCCN1)C(=O)O.Cl .

Physical And Chemical Properties Analysis

2-Propynyl-D-proline hydrochloride has a molecular formula of C8H12ClNO2 and a molecular weight of 189.64 . It is recommended to store it at -20 °C .

Scientific Research Applications

Asymmetric Organocatalysts

Both L-Proline and D-Proline, including 2-Propynyl-D-proline hydrochloride, are often used as asymmetric organocatalysts for a variety of organic reactions . They have conformational rigidity compared to other amino acids, which makes them particularly useful in this role .

Building Blocks for Peptidomimetic Scaffolds

Natural and nonnatural amino acids, including D-Proline, represent important building blocks for the development of peptidomimetic scaffolds . These are especially useful for targeting proteolytic enzymes and for addressing protein–protein interactions .

Enzyme Inhibitors

The D-Proline chemotype, including 2-Propynyl-D-proline hydrochloride, is often found in enzyme inhibitors . This is particularly relevant when associated with matrix metalloprotease and metallo-β-lactamase enzymes .

Photosensitizers in Visible-Light-Induced Oxidative Formylation

The starting material and the product of 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride act as photosensitizers in visible-light-induced oxidative formylation . This suggests potential applications in photochemistry and photobiology.

Synthesis of Imidazo[1,2-a]pyridines

2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride can be used in the Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines . This is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .

Tecton for Bio-Active Substances

Proline, including 2-Propynyl-D-proline hydrochloride, is appreciated as a tecton for the rational design of new bio-active substances . This highlights its potential in the field of drug discovery and development .

Future Directions

Proline and its derivatives, including 2-Propynyl-D-proline hydrochloride, are gaining attention in the field of drug design due to their unique properties . They are appreciated as tectons for the rational design of new bio-active substances . The characterization of tectons and the resulting supramolecular synthons involving proline derivatives may be useful for in silico molecular docking and macromolecular modeling studies .

properties

IUPAC Name |

2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPSJXIFWSWGFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)

![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)

![[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2445312.png)

![1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445313.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2445314.png)

![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)